Methyl 2-methylquinoline-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-methylquinoline-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-6-7-9-10(12(14)15-2)4-3-5-11(9)13-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOKCJAKDSEEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthetic Routes
The predominant synthetic approach to this compound involves the Friedländer quinoline synthesis , a classical method for constructing quinoline rings. This method typically includes the condensation of 2-aminobenzaldehyde derivatives with β-keto esters or ketones under acidic or basic catalysis to form the quinoline scaffold.
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- Starting materials: 2-aminobenzaldehyde (or substituted analogs) and methyl acetoacetate or related β-keto esters.
- Conditions: Acidic catalysis (e.g., p-toluenesulfonic acid) or basic catalysis, reflux in ethanol or acetic acid.
- Outcome: Cyclocondensation, followed by dehydration, yields this compound.
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- The methyl group at position 2 arises from the ketone component.
- The methyl ester at position 5 is introduced via the β-keto ester.
- Reaction parameters such as temperature, solvent polarity, and catalyst type significantly influence yield and purity.
One-Pot and Green Chemistry Approaches
Recent advances have focused on improving efficiency and sustainability:
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- Application of microwave irradiation accelerates the reaction, reducing time and enhancing yield.
- This approach aligns with green chemistry principles by minimizing energy consumption and solvent use.
Solvent-Free and Recyclable Catalyst Methods:
- Employing solid acid catalysts or multifunctional catalysts enables solvent-free conditions.
- Recyclable catalysts reduce waste and cost.
Alternative Synthetic Routes via Quinoline Derivatives
- Another method involves the condensation of anilines with methyl vinyl ketone (MVK) in the presence of twin catalysts such as ferric chloride impregnated on silica gel and zinc chloride.
- This approach avoids volatile organic solvents and achieves yields of 55-65% for quinoline derivatives, which can be adapted for this compound synthesis by introducing the ester functionality in subsequent steps.
Data Table: Summary of Preparation Methods
Research Findings and Analysis
Reaction Mechanisms and Catalysis
- The Friedländer synthesis mechanism involves nucleophilic attack of the amino group on the carbonyl of the β-keto ester, followed by cyclization and dehydration.
- In the PtSn/γ-Al₂O₃ catalytic system , the catalyst facilitates hydrogen transfer, aldehyde formation, Michael addition, and cyclodehydrogenation in a concerted manner, enabling a one-step process for 2-methylquinoline formation, which can be further derivatized to the ester.
Factors Influencing Yield and Selectivity
- Temperature and solvent polarity critically affect the Friedländer reaction efficiency.
- Catalyst loading and nature (acidic vs. basic) influence regioselectivity and side reactions.
- Microwave-assisted synthesis improves kinetics and can enhance purity by minimizing by-products.
- Catalyst recyclability and reaction scalability are important for industrial applications.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows a singlet around 3.9 ppm for the methyl ester protons.
- Aromatic protons appear between 6.5–8.5 ppm.
- Infrared Spectroscopy (IR):
- Strong ester carbonyl absorption near 1720 cm⁻¹.
- Quinoline ring vibrations around 1600 cm⁻¹.
- X-ray Crystallography:
- Confirms quinoline ring structure and substituent positioning, critical for verifying regioselectivity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methylquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Methyl 2-methylquinoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Quinoline derivatives are explored for their potential as antimalarial, anticancer, and antimicrobial agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methylquinoline-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
(a) Methyl 8-methylquinoline-5-carboxylate
- Molecular Formula: C₁₂H₁₁NO₂ (identical to the target compound)
- Molecular Weight : 201.22 g/mol .
- Key Differences: The methyl group is positioned at the 8-position instead of the 2-position on the quinoline ring.
- Physicochemical Properties :
(b) Methyl quinoline-5-carboxylate (CAS 16675-62-0)
Ester Group Variants
(a) Ethyl quinoline-5-carboxylate (CAS 98421-25-1)
- Molecular Formula: C₁₂H₁₁NO₂
- Molecular Weight : 201.22 g/mol .
- Key Differences : Ethyl ester group replaces the methyl ester.
- Implications : The ethyl group increases hydrophobicity (higher LogP) compared to the methyl ester, which may influence pharmacokinetic properties in drug discovery contexts.
(b) Methyl quinoxaline-5-carboxylate (CAS 6924-71-6)
- Molecular Formula : C₁₀H₈N₂O₂
- Molecular Weight : 188.18 g/mol .
- Key Differences: Quinoxaline ring (two adjacent nitrogen atoms) instead of quinoline.
- Similarity Score : 0.80 .
- Implications: The quinoxaline core alters electronic properties, making it more electron-deficient and suitable for coordination chemistry or materials science applications.
Functional Group Analogues
(a) Methyl 2-acetamidoquinoline-6-carboxylate
- Molecular Formula : C₁₃H₁₂N₂O₃
- Molecular Weight : 244.25 g/mol .
- Key Differences : Acetamido group at the 2-position instead of methyl.
- Safety Profile: Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) , unlike Methyl 2-methylquinoline-5-carboxylate, which lacks documented hazards .
- Implications : The acetamido group introduces hydrogen-bonding capability but increases toxicity risks.
Q & A
Q. What are the common synthetic routes for Methyl 2-methylquinoline-5-carboxylate, and what factors influence reaction yield?
The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters under acidic or basic conditions. Key steps include the formation of the quinoline ring via the Gould-Jacobs reaction, followed by esterification. Microwave-assisted synthesis has been explored to enhance yield and reduce reaction time (green chemistry approach). Factors affecting yield include temperature control, solvent polarity (e.g., ethanol vs. DMF), and catalyst selection (e.g., p-toluenesulfonic acid). Optimization via Design of Experiments (DoE) is recommended to identify ideal conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- NMR : NMR should show a singlet for the methyl ester (~3.9 ppm) and aromatic protons (6.5–8.5 ppm). NMR confirms the carbonyl group (~165 ppm).
- IR : Strong absorption at ~1720 cm (ester C=O) and ~1600 cm (quinoline ring vibrations).
- X-ray crystallography : Resolves the bicyclic structure and substituent positions, critical for confirming regioselectivity in synthesis .
Q. What are the primary chemical reactions that this compound undergoes, and under what conditions?
- Nucleophilic substitution : The 2-methyl group can undergo halogenation (e.g., with NBS) under radical conditions.
- Ester hydrolysis : Requires strong acids (HSO) or bases (NaOH) to yield the carboxylic acid derivative.
- Oxidation : The quinoline ring can form N-oxides using mCPBA or HO/acetic acid .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data in the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, but experimental validation is critical. For example, if DFT predicts preferential substitution at the 3-position but experiments show 6-substitution, re-examining solvent effects or transition-state stabilization in the computational model is necessary. Hybrid methods combining exact exchange terms (e.g., Becke’s functional) improve accuracy for thermochemical properties .
Q. What strategies can optimize the antimicrobial activity of this compound derivatives through structural modifications?
- Positional isomerism : Introducing electron-withdrawing groups (e.g., Cl, NO) at the 6- or 8-positions enhances DNA intercalation.
- Ester bioisosteres : Replacing the methyl ester with amides or carbamates improves membrane permeability.
- SAR studies : Compare analogs like Ethyl 2-methylquinoline-5-carboxylate to assess alkyl chain length effects on lipophilicity and target binding .
Q. How does the position of substituents on the quinoline ring influence the biological activity of this compound analogs?
- 2-Methyl group : Enhances steric hindrance, reducing off-target interactions but potentially limiting solubility.
- 5-Carboxylate : Critical for hydrogen bonding with enzyme active sites (e.g., topoisomerase II).
- Comparative studies with Ethyl 2-chloro-5-methylquinoline-4-carboxylate show that substituent position alters cytotoxicity profiles by 30–50% in MCF-7 cell lines .
Methodological Considerations
Q. What experimental design principles are critical for studying the enzymatic inhibition mechanisms of this compound?
- Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive).
- Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding modes.
- Control experiments : Include known inhibitors (e.g., doxorubicin) and validate with knockout cell lines to confirm target specificity .
Q. How should researchers address contradictory data in the cytotoxicity profiles of this compound across different cancer cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
